3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Beschreibung
The exact mass of the compound 3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5/c1-12-8-24(9-13(2)31-12)17(27)10-25-11-21-19-18(20(25)28)22-23-26(19)14-5-6-15(29-3)16(7-14)30-4/h5-7,11-13H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCXEVMLSBJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS No. 872594-42-8) is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly those involving phosphodiesterase (PDE) inhibition and other mechanisms relevant to inflammation, cancer, and neurodegenerative diseases.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 428.4 g/mol |
| CAS Number | 872594-42-8 |
| Structure | Chemical Structure |
1. Phosphodiesterase Inhibition
Research indicates that compounds similar to this triazolopyrimidine structure often exhibit selective inhibition of phosphodiesterases (PDEs) . PDEs are critical in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are vital for various cellular processes including inflammation and signal transduction.
Case Study: PDE4 Inhibition
- A study on selective PDE4 inhibitors demonstrated their role in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). For instance, the compound PDE-423 showed effective inhibition in both enzyme assays and in vivo models, suggesting that our compound may possess similar properties due to structural similarities .
2. Anticancer Activity
The triazolo[4,5-d]pyrimidine scaffold is known for its anticancer properties . Compounds within this class have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Research Findings:
- A study highlighted the anticancer potential of related triazolopyrimidines, noting significant cytotoxic effects against breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM . The mechanism involved the induction of cell cycle arrest and apoptosis through modulation of signaling pathways.
3. Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties , potentially through its interaction with PDEs that regulate neuronal signaling pathways.
Case Study: Neuroprotection
- In a model of neurodegeneration, compounds with similar structures were found to enhance cognitive function and reduce neuroinflammation in animal studies . This effect was attributed to the modulation of cAMP levels, which play a crucial role in memory and learning processes.
Inhibition of Inflammatory Pathways
The compound’s ability to inhibit PDEs can lead to increased levels of cAMP, which is known to suppress pro-inflammatory cytokine production. This mechanism is particularly relevant in conditions such as asthma and arthritis.
Cell Cycle Arrest
The structural features of this compound suggest it may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest in cancer cells. This has been observed in related compounds where alterations in the triazole ring enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(3,4-dimethoxyphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of the triazolopyrimidine core. Key steps include:
- Cyclocondensation : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (N₂) at 60–80°C .
- Substitution reactions : Introducing the 2,6-dimethylmorpholino-2-oxoethyl group via nucleophilic substitution (e.g., using morpholine derivatives in DMF at 100–120°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
- Optimization : Adjusting solvent polarity (DMF vs. THF) and catalyst load (e.g., 10 mol% CuI for CuAAC) improves yield (reported 45–65%) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₆O₅: 504.2045) .
- X-ray crystallography : For resolving crystal packing and bond angles, though limited data exists for this specific derivative .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL). Stability tested via HPLC over 72 hours in PBS (pH 7.4) shows <5% degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?
- Experimental Design :
- Target selection : Prioritize kinases (e.g., PI3K, CDKs) or proteases based on triazolopyrimidine’s known affinity .
- Assay setup : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC₅₀ determination (dose range: 0.1–100 µM) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and assess off-target effects via counter-screening .
- Data Interpretation : Correlate substituent effects (e.g., morpholino group’s role in binding pocket occupancy) using molecular docking (AutoDock Vina) .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Case Example : If cytotoxicity varies between MCF-7 (IC₅₀ = 8 µM) and HEK293 (IC₅₀ > 50 µM):
- Hypothesis testing : Evaluate efflux pump activity (e.g., P-gp expression via Western blot) or metabolic stability (CYP450 assays) .
- Experimental validation : Co-administration with inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Approach :
- ADMET prediction : Use SwissADME to calculate logP (predicted ~2.5) and BBB permeability (low), suggesting limited CNS penetration .
- Structural modifications : Introduce hydrophilic groups (e.g., carboxylate) to enhance solubility while monitoring SAR trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
